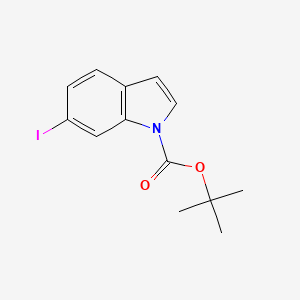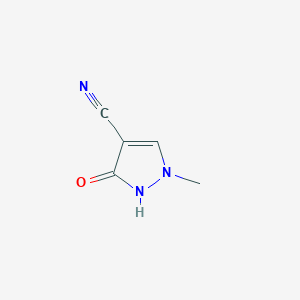![molecular formula C11H19IO2 B13077001 3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
3-[(2-Iodocyclooctyl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Iodocyclooctyl)oxy]oxetane is a chemical compound characterized by the presence of an oxetane ring and an iodocyclooctyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Another approach is the intramolecular cyclization of epoxides or halohydrins .
For the specific synthesis of 3-[(2-Iodocyclooctyl)oxy]oxetane, the iodocyclooctyl group can be introduced via nucleophilic substitution reactions. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Iodocyclooctyl)oxy]oxetane can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The iodocyclooctyl group can be reduced to form cyclooctyl derivatives.
Substitution: The iodine atom in the iodocyclooctyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the iodocyclooctyl group can produce cyclooctyl derivatives .
Scientific Research Applications
3-[(2-Iodocyclooctyl)oxy]oxetane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2-Iodocyclooctyl)oxy]oxetane involves its interaction with molecular targets through various pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules . The iodocyclooctyl group can also undergo substitution reactions, enabling the compound to modify biological targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Iodocyclohexyl)oxy]oxetane: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
3-[(2-Bromocyclooctyl)oxy]oxetane: Similar structure but with a bromine atom instead of an iodine atom.
3-[(2-Chlorocyclooctyl)oxy]oxetane: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-[(2-Iodocyclooctyl)oxy]oxetane is unique due to the presence of the iodocyclooctyl group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-(2-iodocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
InChI Key |
BKFXYCOZQHECNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OC2COC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


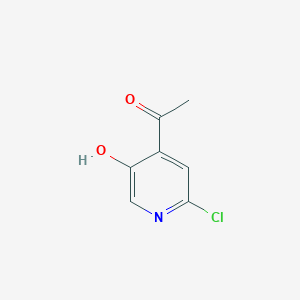
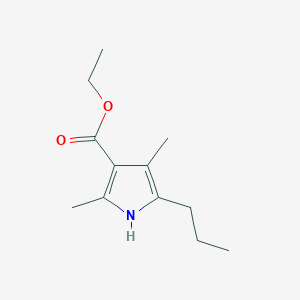
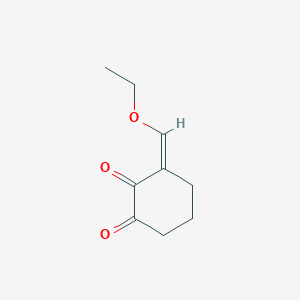
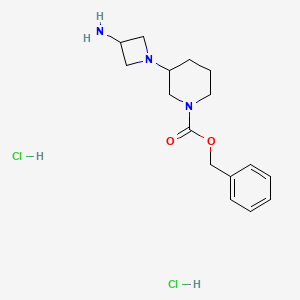
![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
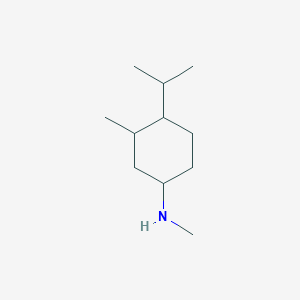
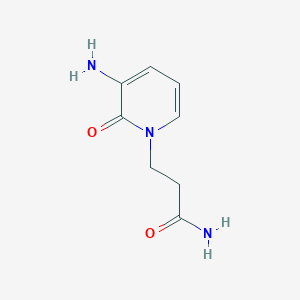
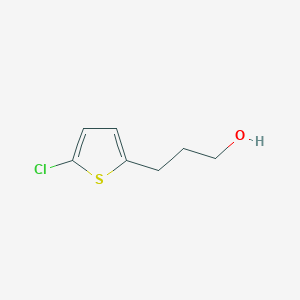
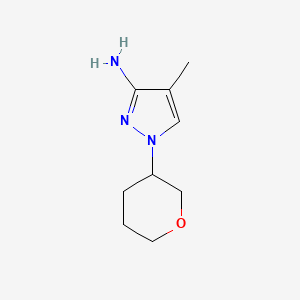
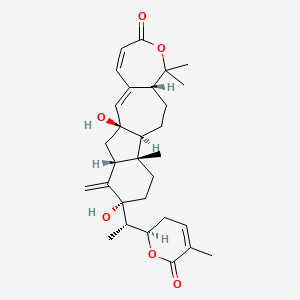
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
